molecular formula C18H18N4O4S2 B11219821 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B11219821
M. Wt: 418.5 g/mol
InChI Key: FAADBSKHEXLWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a sulfamoylphenyl group, which enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanylidene group and the attachment of the sulfamoylphenyl ethyl acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to alter the quinazolinone core or the sulfanylidene group.

    Substitution: Functional groups on the phenyl ring or the acetamide moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring or acetamide moiety.

Scientific Research Applications

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The sulfamoylphenyl group may enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonic acid: Shares the sulfanylidene group but has a different core structure.

    3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a similar sulfanylidene group but differs in the overall structure.

Uniqueness

2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of a quinazolinone core and a sulfamoylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C18H18N4O4S2/c19-28(25,26)13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)27/h1-8H,9-11H2,(H,20,23)(H,21,27)(H2,19,25,26)

InChI Key

FAADBSKHEXLWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.